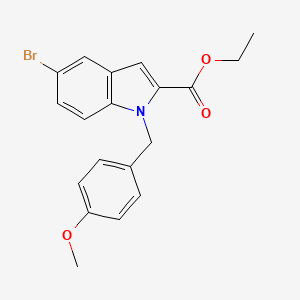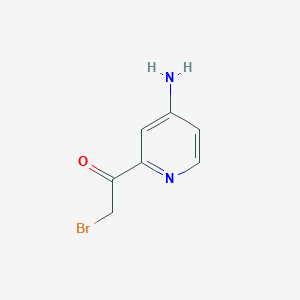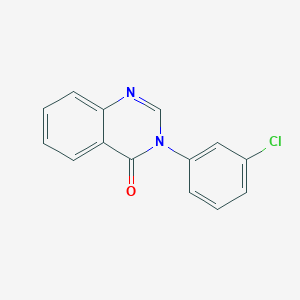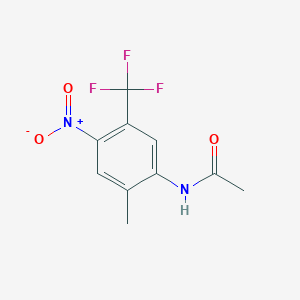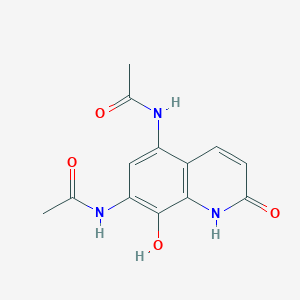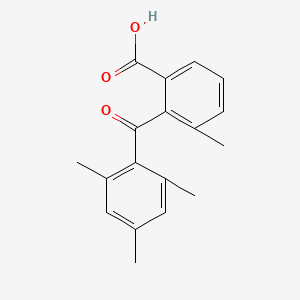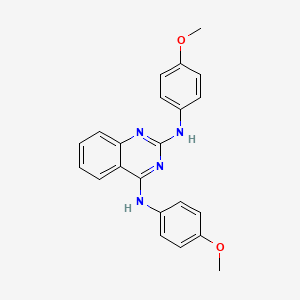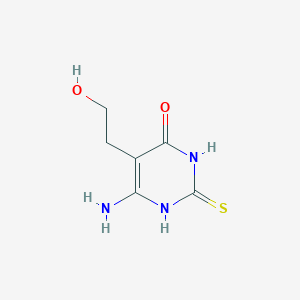
4-Thiazolemethanol, 5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolemethanol, 5-(trifluoromethyl)- is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group at the 5-position and a hydroxymethyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolemethanol, 5-(trifluoromethyl)- typically involves the reaction of thiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Thiazolemethanol, 5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding thiazole derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: 5-(trifluoromethyl)thiazole-4-carboxylic acid.
Reduction: 5-(trifluoromethyl)thiazole.
Substitution: Various 2-substituted thiazole derivatives.
Applications De Recherche Scientifique
4-Thiazolemethanol, 5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 4-Thiazolemethanol, 5-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can affect metabolic pathways, such as those involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
- 4-Thiazolemethanol, 2-bromo-α-methyl-5-(trifluoromethyl)-
- 5-Thiazolemethanol, 4-methyl-α-(trifluoromethyl)-
- 2,4-Disubstituted thiazoles
Comparison: 4-Thiazolemethanol, 5-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which can enhance its biological activity and make it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C5H4F3NOS |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)9-2-11-4/h2,10H,1H2 |
Clé InChI |
XANYMJZJBACOHU-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



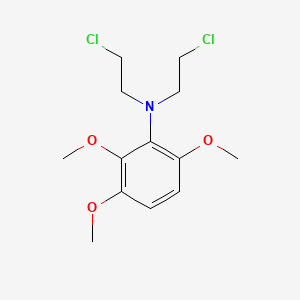
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
